(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one (3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 131153-94-1
VCID: VC5589402
InChI: InChI=1S/C6H7ClF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3-
SMILES: CCOC=CC(=O)C(F)(F)Cl
Molecular Formula: C6H7ClF2O2
Molecular Weight: 184.57

(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one

CAS No.: 131153-94-1

Cat. No.: VC5589402

Molecular Formula: C6H7ClF2O2

Molecular Weight: 184.57

* For research use only. Not for human or veterinary use.

(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one - 131153-94-1

Specification

CAS No. 131153-94-1
Molecular Formula C6H7ClF2O2
Molecular Weight 184.57
IUPAC Name (Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one
Standard InChI InChI=1S/C6H7ClF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3-
Standard InChI Key TWVHVIKKHIBYQU-ARJAWSKDSA-N
SMILES CCOC=CC(=O)C(F)(F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

The compound is systematically named (Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one, reflecting its IUPAC nomenclature. Key identifiers include:

PropertyValueSource
CAS Registry Number131153-94-1
Molecular FormulaC₆H₇ClF₂O₂
Molecular Weight184.57 g/mol
SMILES NotationCCOC=CC(=O)C(F)(F)Cl
InChI KeyTWVHVIKKHIBYQU-ARJAWSKDSA-N

The Z-configuration of the double bond between C3 and C4 is critical for its stereochemical behavior, as confirmed by its InChI string (InChI=1S/C6H7ClF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3-) .

Structural Analysis

The molecule consists of:

  • A chlorine atom at position 1, contributing to electrophilic reactivity.

  • Two fluorine atoms at position 1, enhancing thermal stability.

  • An ethoxy group (-OCH₂CH₃) at position 4, influencing solubility in polar solvents.

  • A conjugated enone system (C=O and C=C), enabling participation in cycloaddition and nucleophilic attacks.

The planar geometry of the enone moiety facilitates π-π stacking in crystalline phases, as observed in related α,β-unsaturated ketones .

Synthesis and Production Methods

Ring-Opening of Halogenated Cyclopropanes

Debrominative ring-opening reactions of geminal dibromocyclopropanes (e.g., 1-(2,2-dibromocyclopropyl)arenes) with trifluoromethylating agents can yield trisubstituted alkenes . For example, the reaction of dibromocyclopropanes with CuCF₃ generates trifluoromethylated alkenes via radical intermediates . Adapting this method with chlorine-containing reagents may yield the target compound.

Claisen-Schmidt Condensation

Condensation of ethoxyacetone with chlorodifluoroacetyl chloride under basic conditions could form the enone backbone. This route is analogous to the synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (CAS 17129-06-5), where ethoxyacetone reacts with trifluoroacetyl chloride .

Optimization Challenges

  • Stereoselectivity: Achieving the Z-configuration requires low-temperature conditions or chiral catalysts.

  • Purification: The liquid state (predicted boiling point: ~50–60°C at 12 mmHg) necessitates fractional distillation .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Density~1.18 g/mL (estimated)
Boiling Point51–53°C (12 mmHg)
SolubilityMiscible with organic solvents
Flash Point51°C (closed cup)

The compound is likely a colorless to yellow liquid at room temperature, stabilized by 0.5% BHT to prevent polymerization .

Spectroscopic Characteristics

  • IR Spectrum: Strong absorption at ~1,720 cm⁻¹ (C=O stretch) and ~1,650 cm⁻¹ (C=C stretch) .

  • ¹³C NMR: Peaks at δ 190–200 ppm (ketone carbonyl), δ 110–120 ppm (C=C), and δ 60–70 ppm (ethoxy group) .

Reactivity and Functional Transformations

Electrophilic Reactivity

The electron-deficient enone system undergoes:

  • Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone.

  • Diels-Alder Reactions: Acts as a dienophile with conjugated dienes to form six-membered rings.

Halogen Exchange

The chlorine atom at position 1 can be replaced via nucleophilic substitution with bromides or iodides, enabling diversification of the molecule’s halogen profile.

Applications in Organic Synthesis

Building Block for Fluorinated Compounds

The compound serves as a precursor for:

  • Pharmaceutical Intermediates: Fluorinated ketones are key motifs in protease inhibitors.

  • Agrochemicals: Difluorinated structures enhance pesticide stability.

Polymer Science

Incorporation into polymers improves resistance to UV degradation and chemical corrosion, leveraging the C-F bond’s strength.

Hazard CategoryGHS StatementSource
FlammabilityFlammable liquid (Category 3)
ToxicityHarmful if inhaled/swallowed
Skin IrritationCauses irritation

Comparison with Analogous Compounds

4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One (CAS 17129-06-5)

PropertyTarget CompoundTrifluoro Analog
Molecular FormulaC₆H₇ClF₂O₂C₆H₇F₃O₂
Molecular Weight184.57 g/mol168.12 g/mol
Boiling Point51–53°C (12 mmHg)51–53°C (12 mmHg)
ReactivityHigher electrophilicityModerate

The chlorine substituent in the target compound enhances its electrophilicity compared to the trifluoro analog, making it more reactive toward nucleophiles .

Research Frontiers

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access (3Z)-isomers with >90% ee remains a challenge. Chiral palladium catalysts show promise in preliminary studies .

Bioactivity Screening

Preliminary assays suggest antimicrobial activity against Gram-positive bacteria, warranting further investigation.

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